molecular formula C8H12N2 B6601657 6-ethyl-2-methylpyridin-3-amine CAS No. 1851625-95-0

6-ethyl-2-methylpyridin-3-amine

Cat. No.: B6601657
CAS No.: 1851625-95-0
M. Wt: 136.19 g/mol
InChI Key: QVVQAJLEZVKWLO-UHFFFAOYSA-N
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Description

6-Ethyl-2-methylpyridin-3-amine is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, offers potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-methylpyridin-3-amine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridin-3-amine with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. For instance, the use of a packed column with a suitable catalyst can facilitate the alkylation process, resulting in high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

6-Ethyl-2-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyridine derivatives.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-ethyl-2-methylpyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridin-3-amine: A closely related compound with similar chemical properties but lacking the ethyl group.

    2-Amino-6-methylpyridine: Another pyridine derivative with a different substitution pattern.

Uniqueness

6-Ethyl-2-methylpyridin-3-amine is unique due to the presence of both ethyl and methyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to other pyridine derivatives.

Properties

IUPAC Name

6-ethyl-2-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-7-4-5-8(9)6(2)10-7/h4-5H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVQAJLEZVKWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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